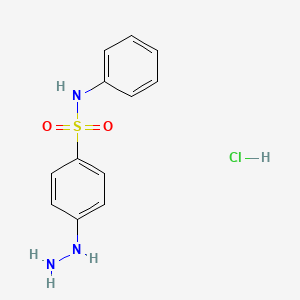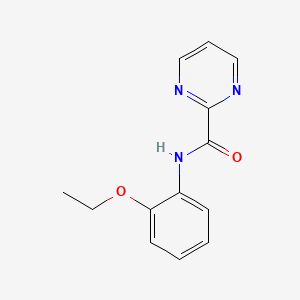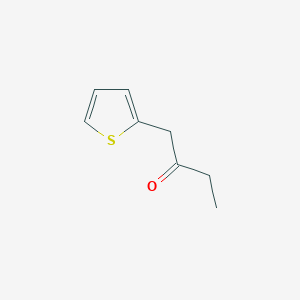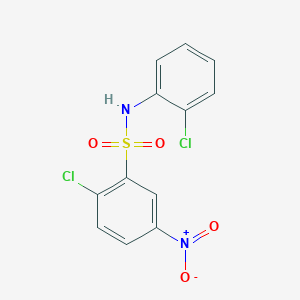![molecular formula C8H7BrN2 B3004470 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1367799-39-0](/img/structure/B3004470.png)
3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrolopyridine moiety, which is a fused ring structure involving a pyrrole and a pyridine ring. The specific compound has a bromine atom and a methyl group attached to the pyrrolopyridine core.
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds has been reported in the literature. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction of a related pyridinium bromide followed by debenzylation with hydrogen over palladium on carbon . Although this does not directly describe the synthesis of 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine, the methodology could potentially be adapted for its synthesis by incorporating a bromination step.
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied using various techniques, including X-ray diffraction (XRD) and computational methods like density functional theory (DFT) . These studies provide insights into the geometry and electronic structure of the molecules, which are crucial for understanding their reactivity and properties.
Chemical Reactions Analysis
The reactivity of pyridine derivatives, including brominated compounds, often involves carbon-carbon coupling reactions . These reactions are fundamental in the field of organic synthesis, allowing for the construction of complex molecular architectures. The presence of a bromine atom in the 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine molecule suggests that it could participate in such coupling reactions, potentially leading to a wide range of further substituted derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents like bromine can affect the compound's boiling point, melting point, solubility, and stability . The electronic properties, such as the frontier molecular orbitals and the molecular electrostatic potential, can be computed using DFT to predict the reactivity and interactions of the molecule with other chemical species .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : 3-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine and related compounds have been synthesized through various chemical reactions, including bromination and reduction processes. Notable examples include the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues (Nechayev et al., 2013).
- Structural Characterization : Detailed NMR spectroscopy and other analytical techniques have been used to analyze the structure and properties of these compounds (Paudler & Dunham, 1965).
Catalysis and Reaction Mechanisms
- Palladium-Mediated Reactions : 3-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine derivatives have been utilized in palladium-catalyzed reactions to produce various heterocyclic compounds, demonstrating their potential in organic synthesis and catalysis (Ames & Bull, 1982).
Photochemical and Photophysical Studies
- Photoinduced Reactions : Compounds such as 2-(3-bromo-1H-pyrazol-5-yl)pyridine have shown unique photochemical behaviors, including various types of proton transfer, highlighting the interesting photophysical properties of these derivatives (Vetokhina et al., 2012).
Application in Synthesis of Natural Alkaloids and Pharmaceuticals
- Synthesis of Natural Alkaloids : 3-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine derivatives have been used in the total synthesis of natural alkaloids like variolin B, illustrating their application in the field of medicinal chemistry (Baeza et al., 2010).
- Pharmaceutical Intermediate Synthesis : These compounds serve as important intermediates in the synthesis of various pharmaceuticals, including insecticides and kinase inhibitors (Wen-bo, 2011), (Wood et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to have potent activities against fgfr1, 2, and 3 .
Mode of Action
It’s worth noting that related 1h-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit fgfr1, 2, and 3 .
Biochemical Pathways
Fgfr inhibitors, like related 1h-pyrrolo[2,3-b]pyridine derivatives, can affect multiple cellular pathways, including cell proliferation and apoptosis .
Result of Action
Related 1h-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit breast cancer 4t1 cell proliferation and induce apoptosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-1-methylpyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-7(9)6-4-10-3-2-8(6)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNFWGXOYCVWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1367799-39-0 |
Source


|
| Record name | 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-fluorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004389.png)
![3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3004390.png)

![5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3004396.png)

![4-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl]methyl)-1-thiane-1,1-dione](/img/structure/B3004401.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3004402.png)
![benzo[d][1,3]dioxol-5-yl(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B3004403.png)



